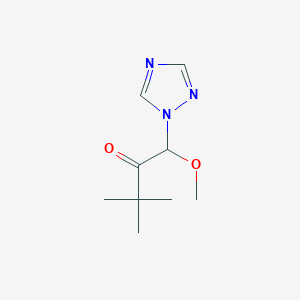
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their unique five-membered tri-nitrogen aromatic heterocyclic structure, which allows them to bind with various enzymes and receptors in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with methoxyacyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific enzymes and receptors in biological systems. The triazole ring structure facilitates binding with these molecular targets, leading to various physiological effects. For example, in plants, it influences hormone levels, thereby regulating root growth and development .
Comparison with Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant by inhibiting gibberellin biosynthesis.
Uniconazole: Another triazole compound with similar plant growth regulatory properties.
Triapenthenol: A triazole derivative used in agriculture for its growth-regulating effects.
Uniqueness: 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific methoxyacyl substitution, which enhances its activity as a plant growth regulator. This structural modification allows it to promote root length more effectively compared to other triazole derivatives .
Properties
CAS No. |
77315-51-6 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)7(13)8(14-4)12-6-10-5-11-12/h5-6,8H,1-4H3 |
InChI Key |
LDQVUYYJWKPHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)




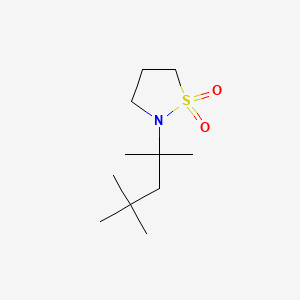
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
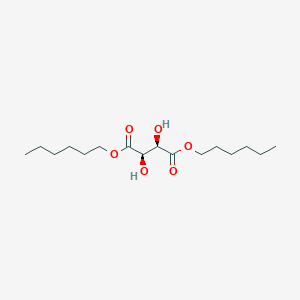
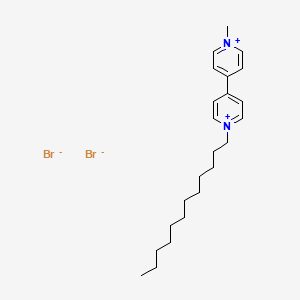

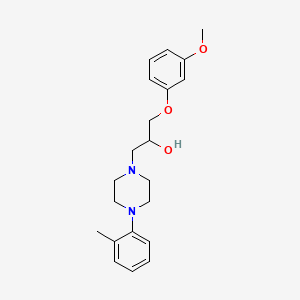

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
